molecular formula C17H18N6 B1666119 Ruxolitinib CAS No. 941678-49-5

Ruxolitinib

Numéro de catalogue: B1666119
Numéro CAS: 941678-49-5
Poids moléculaire: 306.4 g/mol
Clé InChI: HFNKQEVNSGCOJV-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Reactions

Ruxolitinib is primarily metabolized via oxidative reactions mediated by hepatic cytochrome P450 enzymes:

Enzyme InvolvedMetabolic ReactionKey MetabolitesPharmacological Activity
CYP3A4 (major)Hydroxylation at positions 2 and 3M18 (2-hydroxylation), M16/M27 (3-hydroxylation stereoisomers)Retain 20–50% JAK1/2 inhibitory activity vs. parent drug
CYP2C9 (minor)Hydroxylation and ketone formationM9, M49 (partially characterized)Activity not fully quantified
  • Excretion : Over 96% of metabolites are renally eliminated, with <1% excreted as unchanged this compound .

  • Impact of CYP3A4 Inducers/Inhibitors :

    • Rifampicin (CYP3A4 inducer) reduces this compound AUC by 71% and increases metabolite activity to 31% of total pharmacological effect .

    • Ketoconazole (CYP3A4 inhibitor) increases this compound exposure by 91% .

Degradation Products and Stability

This compound exhibits pH-dependent solubility and stability:

Thermal and Oxidative Degradation

ConditionDegradation ProductsNotes
High temperature (40°C/75% RH)536-11 (unidentified), carbon monoxide, hydrogen cyanideObserved at 0.2–0.5% levels after 3–6 months
Acidic hydrolysisNitrile hydrolysis intermediatesTheoretical pathway; not experimentally confirmed

Solution Stability

FormulationStorage ConditionStability Duration
5 mg/mL oral solution (pH-adjusted)25°C/60% RH12 months
Clinical batches (BO containers)5°C/RH12 months

Stereochemical Reactivity

This compound contains a chiral center (R-enantiomer) critical for activity:

  • R-enantiomer : IC50 = 0.40 nM for JAK1/2 inhibition.

  • S-enantiomer : 10-fold lower potency (IC50 = 5.0 nM) .

  • Metabolite stereoisomers : M16 and M27 are 3-hydroxylation products with retained but reduced activity .

Drug-Drug Interaction Potential

This compound’s metabolism influences interactions with:

  • Strong CYP3A4 inhibitors : Increase this compound AUC by 91% (e.g., ketoconazole) .

  • CYP3A4 inducers : Reduce AUC by 71% (e.g., rifampicin) .

Key Research Findings

  • Metabolite Contribution : Active metabolites account for 13–17% of total pharmacological activity under normal conditions and 31% with CYP3A4 induction .

  • Ex Vivo PD : this compound inhibits IL-6-stimulated STAT3 phosphorylation with IC50 = 254 nM .

  • Thermal Degradation : Minimal under standard storage but accelerates at >30°C .

Applications De Recherche Scientifique

Treatment of Myelofibrosis

Ruxolitinib was first approved for the treatment of myelofibrosis, a type of bone marrow cancer characterized by the proliferation of abnormal blood cells. The pivotal COMFORT studies demonstrated that this compound significantly reduced spleen volume and improved symptoms compared to placebo and best available therapy.

StudySpleen Volume ReductionSymptom ImprovementSurvival Benefit
COMFORT-I28% at 48 weeksSignificant improvement in MF-related symptomsProlonged overall survival
COMFORT-II41.9% response rate vs. 0.7% placeboDurable symptom reliefAssociated with survival benefits

The COMFORT-II trial showed that patients receiving this compound experienced rapid and durable reductions in splenomegaly and improved quality of life measures compared to those on best available therapy .

Polycythemia Vera

This compound is also indicated for patients with polycythemia vera who are resistant to or intolerant of hydroxyurea. The RESPONSE-2 trial established its efficacy in this population, demonstrating significant symptom control compared to standard therapies.

TrialResponse RateControl Group Response Rate
RESPONSE-270% achieved ≥50% reduction in symptomsLower response rates with standard care

The RELIEF trial further assessed this compound's effectiveness in patients previously stabilized on hydroxyurea, showing promising trends in symptom management .

Efficacy in Combination Therapies

Recent studies have explored the use of this compound in combination with other treatments to enhance therapeutic outcomes. For instance, combining this compound with low-dose pegylated interferon-α2 showed improved hematologic parameters and reduced symptom burden in patients with polycythemia vera .

Topical Formulation for Atopic Dermatitis

A novel application of this compound is its use as a topical cream for atopic dermatitis. Clinical trials have demonstrated that a 1.5% formulation provides significant anti-inflammatory effects and itch relief among adolescents:

Efficacy MeasureThis compound Cream (1.5%)Vehicle
IGA Treatment Success50.6%14.0%
EASI-75 Improvement60.9%34.9%

The long-term safety profile was favorable, with minimal adverse events reported during extended use .

Sustained-Release Formulation

To improve patient compliance and reduce side effects associated with peak drug concentrations, a sustained-release formulation of this compound has been developed. Early phase studies indicated that this formulation maintains stable blood cell counts while providing effective symptom control in patients with myelofibrosis .

Activité Biologique

Ruxolitinib is a selective inhibitor of Janus Kinase (JAK) 1 and 2, primarily used in the treatment of myelofibrosis and polycythemia vera. Its biological activity is characterized by its ability to modulate immune responses and inflammatory processes through the inhibition of the JAK/STAT signaling pathway. This article delves into the pharmacokinetics, mechanisms of action, clinical efficacy, and case studies highlighting its biological activity.

Absorption and Distribution

This compound is well absorbed with approximately 95% bioavailability . It exhibits a two-compartment pharmacokinetic model with a significant volume of distribution that varies by sex, likely due to differences in body weight. The drug is highly protein-bound (97% to albumin) and primarily metabolized in the liver via the CYP3A4 enzyme, with renal excretion being the main route for its metabolites .

Metabolism

The metabolism of this compound results in several active metabolites that contribute to its pharmacological effects. Studies indicate that these metabolites account for 13-31% of this compound's activity depending on the presence of CYP3A4 inducers like rifampicin .

Elimination

The elimination half-life of this compound averages around 3 hours , but this can be affected by hepatic and renal function, necessitating dose adjustments in patients with compromised organ function .

This compound exerts its effects primarily through the inhibition of JAK1 and JAK2, which are critical components in the signaling pathways for various cytokines involved in immune response and hematopoiesis.

Immunomodulatory Effects

  • Inhibition of Cytokine Signaling : this compound blocks IL-2 and IL-15 mediated pathways, leading to impaired activation and function of Natural Killer (NK) cells. This effect is reversible upon discontinuation of the drug .
  • Reduction in Inflammatory Cytokines : Clinical studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in myeloproliferative disorders .

Case Studies

  • Myelofibrosis Treatment : In a Phase II study involving patients with myelofibrosis, this compound demonstrated a marked reduction in spleen size and improvement in symptoms related to the disease. Patients showed significant reductions in JAK/STAT signaling pathway activity as evidenced by decreased levels of phosphorylated STAT3 after treatment .
  • Polycythemia Vera : The MAJIC-PV study indicated that this compound outperformed best available therapy in terms of complete response rates and event-free survival (EFS) among patients with polycythemia vera .

Efficacy Data

A comprehensive analysis across various studies reveals:

Study TypeConditionKey Findings
Phase II TrialsMyelofibrosisSignificant reduction in spleen size (p < 0.001)
Clinical TrialsPolycythemia VeraSuperior complete response rates compared to controls
Mechanistic StudiesImmune ModulationImpairment of NK cell function (p < 0.05)

Safety Profile

This compound's safety profile includes common adverse effects such as thrombocytopenia, anemia, and increased risk of infections due to immunosuppression. Monitoring for these effects is crucial during treatment .

Propriétés

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240930
Record name Ruxolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in aqueous buffers across a pH of 1-8
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oil

CAS No.

941678-49-5
Record name Ruxolitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941678-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruxolitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ruxolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUXOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruxolitinib
Reactant of Route 2
Reactant of Route 2
Ruxolitinib
Reactant of Route 3
Ruxolitinib
Reactant of Route 4
Reactant of Route 4
Ruxolitinib
Reactant of Route 5
Reactant of Route 5
Ruxolitinib
Reactant of Route 6
Reactant of Route 6
Ruxolitinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.